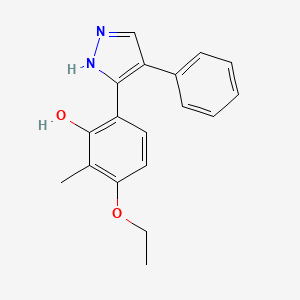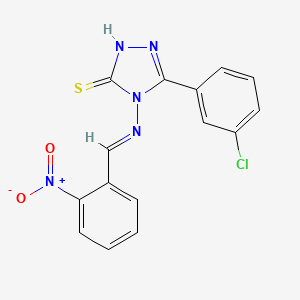
3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with an appropriate diketone under acidic or basic conditions.
Substitution Reactions: The synthesized pyrazole is then subjected to substitution reactions to introduce the ethoxy and methyl groups onto the phenol ring. This can be achieved using ethyl iodide and methyl iodide in the presence of a strong base like sodium hydride.
Coupling Reactions: The final step involves coupling the substituted phenol with the pyrazole derivative using a coupling reagent such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to form corresponding alcohols.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), ethyl iodide (C2H5I), methyl iodide (CH3I)
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols
Scientific Research Applications
3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-3-yl)phenol: A similar compound with a pyrazole ring attached to a phenol group.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Another compound with a pyrazole ring and phenol group, but with different substituents.
Uniqueness
3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
385401-38-7 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C18H18N2O2/c1-3-22-16-10-9-14(18(21)12(16)2)17-15(11-19-20-17)13-7-5-4-6-8-13/h4-11,21H,3H2,1-2H3,(H,19,20) |
InChI Key |
LOZSNPAOMORXNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12032497.png)
![5-(2-methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12032503.png)


![4-(4-Chlorophenyl)-3-[(2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12032515.png)
![(5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12032519.png)


![4-((5Z)-5-{1-[2-(2-chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B12032529.png)
![(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12032540.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12032547.png)
![4-(Diethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12032549.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12032551.png)
![[4-bromo-2-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12032563.png)
